Bienvenue dans la boutique en ligne BenchChem!

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate

Boiling point Vapor pressure Distillation

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate (CAS 14132-43-5) is a cyclobutane-based geminal diester with molecular formula C9H14O4 and a molecular weight of 186.21 g·mol⁻¹. The compound features two methoxycarbonyl substituents at the C1 ring position and a single methyl group at the C2 position, generating a stereogenic center.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 14132-43-5
Cat. No. B077096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-methylcyclobutane-1,1-dicarboxylate
CAS14132-43-5
Synonyms2-Methyl-1,1-cyclobutanedicarboxylic acid dimethyl ester
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCC1CCC1(C(=O)OC)C(=O)OC
InChIInChI=1S/C9H14O4/c1-6-4-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3
InChIKeyOQTZRIUJDWUIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-Methylcyclobutane-1,1-dicarboxylate (CAS 14132-43-5): Physicochemical Identity and Comparator Baseline for Procurement Evaluation


Dimethyl 2-methylcyclobutane-1,1-dicarboxylate (CAS 14132-43-5) is a cyclobutane-based geminal diester with molecular formula C9H14O4 and a molecular weight of 186.21 g·mol⁻¹ . The compound features two methoxycarbonyl substituents at the C1 ring position and a single methyl group at the C2 position, generating a stereogenic center [1]. It is commercially available as a research-grade building block, typically at 98% purity, with recommended storage at 2–8 °C under anhydrous conditions . Its closest structural analog—dimethyl cyclobutane-1,1-dicarboxylate (CAS 10224-72-3, C8H12O4, MW 172.18 g·mol⁻¹)—lacks the 2-methyl substituent and serves as the primary comparator throughout this guide [2].

Why Dimethyl 2-Methylcyclobutane-1,1-dicarboxylate Cannot Be Replaced by Unsubstituted Cyclobutane-1,1-dicarboxylate Esters in Critical Applications


Cyclobutane-1,1-dicarboxylate esters are not interchangeable building blocks. The introduction of a single methyl substituent at the C2 ring position alters three properties simultaneously: (i) lipophilicity (calculated LogP increases from ~1.0 to ~1.18), affecting phase-partitioning behavior and chromatographic retention ; (ii) ring-puckering energetics, as monosubstituted cyclobutanes exhibit distinct equatorial/axial conformational equilibria that differ from the unsubstituted ring [1]; and (iii) the creation of a stereogenic center at C2, which enables—and in chiral environments demands—enantiomeric differentiation that the achiral parent compound cannot provide [2]. Furthermore, platinum(II) complexes prepared from the derived diacid (2-methylcyclobutane-1,1-dicarboxylic acid) display a different antitumor activity rank order compared to complexes of the unsubstituted cyclobutane-1,1-dicarboxylate (carboplatin ligand), confirming that the 2-methyl modification propagates into pharmacologically meaningful differences in metal–ligand systems [3]. Generic substitution therefore risks altered reactivity, erroneous analytical identification, and—in medicinal chemistry contexts—unintended changes in biological activity profiles.

Quantitative Differentiation Evidence for Dimethyl 2-Methylcyclobutane-1,1-dicarboxylate (CAS 14132-43-5) Against Closest Analogs


Boiling Point Elevation: Target Compound Requires ~14 °C Higher Distillation Temperature Than Its Unsubstituted Analog

The 2-methyl substitution elevates the normal boiling point (760 mmHg) of dimethyl 2-methylcyclobutane-1,1-dicarboxylate to 196.8±13.0 °C compared with 182.6±13.0 °C for the unsubstituted analog dimethyl cyclobutane-1,1-dicarboxylate (CAS 10224-72-3), a difference of approximately +14 °C . This boiling point shift is consistent with the +14.03 Da molecular weight increase (one CH₂ unit) and altered intermolecular interactions arising from the methyl substituent. The flash point is correspondingly elevated: 85.3±18.2 °C for the target versus 79.5±18.2 °C for the comparator .

Boiling point Vapor pressure Distillation Purification

Lipophilicity Differentiation: +0.18 LogP Increase Alters Solvent Extraction and Chromatographic Behavior

The 2-methyl substituent on the cyclobutane ring increases the computed octanol–water partition coefficient. Dimethyl 2-methylcyclobutane-1,1-dicarboxylate has a reported LogP of 1.18 , compared with XLogP3 = 1.0 for the unsubstituted dimethyl cyclobutane-1,1-dicarboxylate [1], yielding a ΔLogP of +0.18. Although both values are derived from computational models (different algorithms), the direction and magnitude of the difference are consistent with the addition of one aliphatic carbon, which contributes approximately +0.5 LogP units per CH₂ in acyclic systems but is partially attenuated by the constrained cyclobutane geometry. The polar surface area (TPSA) remains identical at 52.6–53 Ų for both compounds, confirming that the polarity of the ester moieties is unchanged .

Lipophilicity LogP Chromatography Extraction

Refractive Index Differentiation: Δn +0.016 Provides Identity Verification Against the Unsubstituted Analog

The refractive index (n) of dimethyl 2-methylcyclobutane-1,1-dicarboxylate is reported as 1.458 , which is 0.016 units higher than the experimentally measured value of 1.4420 for dimethyl cyclobutane-1,1-dicarboxylate [1]. This difference exceeds typical measurement uncertainty for refractometry (±0.0005) and provides a practical, rapid identity confirmation test to distinguish between the two esters in receiving or in-process quality control. The refractive index increase is consistent with the higher molecular polarizability contributed by the additional methyl C–H bonds.

Refractive index Quality control Identity testing GC-MS

Platinum(II) Complex Pharmacological Differentiation: 2‑Methyl‑CBDCA Complexes Show Distinct Antitumor Activity Rank Order Versus Carboplatin

The free diacid corresponding to the target compound—2-methylcyclobutane-1,1-dicarboxylic acid (2-M-CBDCA)—has been directly evaluated as a leaving ligand in platinum(II) antitumor complexes. In a systematic study of eighteen platinum complexes with varying dicarboxylate leaving groups, the activity against W-256 sarcoma in rats followed the rank order: cyclopropane-1,1-dicarboxylate (CPrDCA) > 2-methyl-cyclopropane-1,1-dicarboxylate (2-M-CPrDCA) > cyclopentane-1,1-dicarboxylate (CPDCA) > cyclobutane-1,1-dicarboxylate (CBDCA = carboplatin) ≥ 2-methyl-cyclobutane-1,1-dicarboxylate (2-M-CBDCA) [1]. The 2-methyl modification thus produced a measurable attenuation of antitumor activity relative to unsubstituted CBDCA, confirming that the methyl substituent on the cyclobutane ring propagates into biological activity differences in metal–ligand systems. The dimethyl ester (CAS 14132-43-5) serves as the direct synthetic precursor to 2-M-CBDCA via ester hydrolysis [1].

Platinum antitumor complexes Carboplatin analogs Leaving group Medicinal chemistry

Stereochemical Differentiation: A Chiral Center at C2 Enables Enantioselective Synthesis Unavailable with the Achiral Parent Compound

The 2-methyl substituent on the cyclobutane ring creates a stereogenic center at C2, rendering dimethyl 2-methylcyclobutane-1,1-dicarboxylate chiral, whereas the unsubstituted analog dimethyl cyclobutane-1,1-dicarboxylate is achiral (Cₛ-symmetric with respect to the ester-bearing carbon) [1][2]. In monosubstituted cyclobutanes, the substituent occupies a preferred equatorial-like position in the ring-puckering conformational equilibrium, with an equatorial/axial energy difference estimated at ~1.2–1.5 kcal·mol⁻¹ for a methyl group [3]. This conformational bias, combined with the presence of two geminal ester groups, creates a differentiated steric environment around the cyclobutane ring that can be exploited in diastereoselective transformations. The chiral nature of the target compound also necessitates enantiomeric purity specifications in procurement when used in asymmetric synthesis, a consideration entirely absent for the achiral parent compound.

Chirality Stereocenter Enantioselective synthesis Conformational analysis

Highest-Value Application Scenarios for Dimethyl 2-Methylcyclobutane-1,1-dicarboxylate (CAS 14132-43-5) Based on Quantitative Differentiation Evidence


Synthesis of 2-Methyl-Substituted Carboplatin Analogues for Structure–Activity Relationship (SAR) Studies

The dimethyl ester serves as the direct precursor to 2-methylcyclobutane-1,1-dicarboxylic acid (2-M-CBDCA) via simple basic hydrolysis, which can then be complexed with platinum(II) ammine centers to generate carboplatin analogs with a modified leaving group. As demonstrated by Feng et al. (1989), the 2-M-CBDCA–platinum complex exhibits a distinct antitumor activity rank order compared with the parent CBDCA (carboplatin) complex in the W-256 rat sarcoma model [1]. This compound is therefore the entry point for synthesizing a focused library of platinum(II) complexes exploring the steric and electronic effects of a proximal methyl group on the cyclobutane leaving ligand, without altering the diammine carrier ligand.

Chiral Building Block for Enantioselective Synthesis of Cyclobutane-Containing Bioactive Molecules

The C2 stereogenic center makes this compound a prochiral or chiral building block (depending on enantiomeric purity of the supplied material) for constructing cyclobutane-containing target molecules with defined absolute configuration. The geminal diester functionality at C1 provides a versatile synthetic handle for chemoselective transformations (reduction, amidation, Curtius rearrangement) while the 2-methyl group introduces steric differentiation between the two faces of the ring. This scenario is supported by the well-established conformational preference of the methyl group for an equatorial orientation in the puckered cyclobutane ring [2], which can be exploited in diastereoselective reactions.

Analytical Reference Standard for GC-MS and HPLC Method Development Involving Methyl-Substituted Cyclobutane Dicarboxylates

The +14 Da mass shift (186.21 vs. 172.18 g·mol⁻¹), distinct GC-MS fragmentation pattern documented in the Wiley Registry and KnowItAll spectral libraries [3], and measurable Δn of +0.016 relative to the unsubstituted analog make this compound a valuable reference standard for developing and validating analytical methods that must resolve methyl-substituted from unsubstituted cyclobutane dicarboxylates in reaction monitoring or impurity profiling. The LogP difference (+0.18) further ensures baseline chromatographic separation under optimized reversed-phase conditions.

Mechanistic Probe for Studying Steric Effects in Geminal Diester Reactivity

The proximity of the 2-methyl group to the C1 geminal diester center creates a unique steric environment that can be exploited as a mechanistic probe. Comparative kinetic studies of ester hydrolysis, transesterification, or nucleophilic acyl substitution between the 2-methyl-substituted target compound and the unsubstituted analog can quantify the steric contribution of a single β-methyl substituent on reactions at the geminal ester carbonyls. The ~14 °C boiling point elevation and altered vapor pressure also provide physical handles for studying intermolecular interactions in cyclobutane diesters .

Quote Request

Request a Quote for Dimethyl 2-methylcyclobutane-1,1-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.